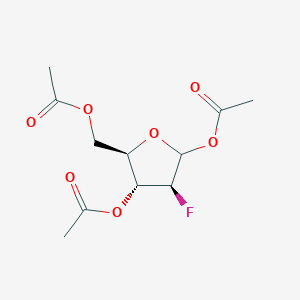
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazoline ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrofuran derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interact with DNA, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino-thiazolidin-4-one: Known for its antimicrobial activity.
5-Nitrofuran-2-carbaldehyde: Used as an intermediate in the synthesis of various nitrofuran derivatives.
Uniqueness
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its combination of a nitrofuran moiety and a tetrahydroquinazoline ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
61378-93-6 |
|---|---|
Fórmula molecular |
C12H11N3O3S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C12H11N3O3S/c16-15(17)10-6-5-9(18-10)11-13-8-4-2-1-3-7(8)12(19)14-11/h5-6H,1-4H2,(H,13,14,19) |
Clave InChI |
MNEYDXJEWDPZAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=S)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


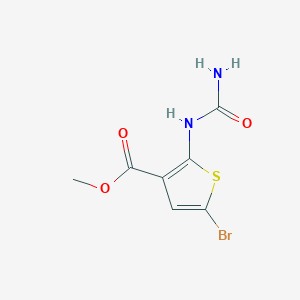
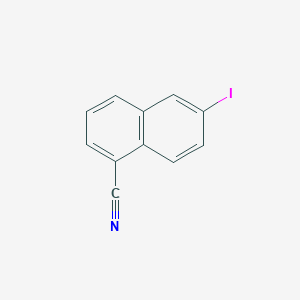



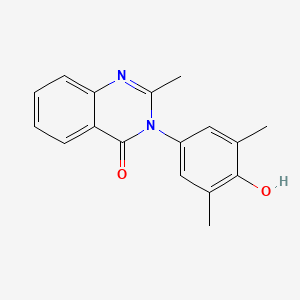
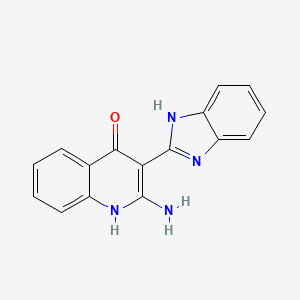
![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
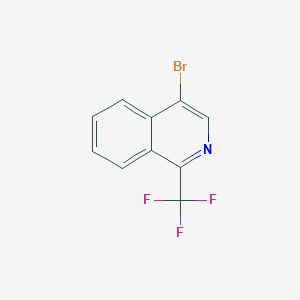
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)

